molecular formula C18H23N3O3 B3019725 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone CAS No. 1171079-80-3

1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone

Cat. No. B3019725
CAS RN: 1171079-80-3
M. Wt: 329.4
InChI Key: OQXALMVKPACMRJ-UHFFFAOYSA-N
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Description

The compound 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone is a chemical entity that appears to be related to a class of compounds that incorporate a 1,3,4-oxadiazol moiety. This particular structure suggests that it may have been designed to exploit the biological activity associated with the oxadiazole ring, a feature that is often seen in medicinal chemistry due to its potential pharmacological properties.

Synthesis Analysis

While the specific synthesis of 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone is not detailed in the provided papers, a related compound, 1,2:4,5-Di-O-isopropylidene-3-C-(5-phenyl-1,2,4-oxadiazol-3-yl)-beta-D-psicopyranose, was synthesized using a novel procedure from a psicopyranose derivative . The synthesis involved an intramolecular replacement reaction facilitated by neighboring group participation, which could be a relevant method for the synthesis of similar oxadiazole-containing compounds. This suggests that a similar approach might be applicable for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds containing the 1,3,4-oxadiazol ring has been characterized in related studies. The oxadiazole ring is known for its stability and conjugation, which can contribute to the bioactivity of the molecule . The presence of a piperidine moiety, as seen in the related compound synthesized in the second paper, indicates that the compound may have a spirocyclic structure, which can influence its chemical reactivity and physical properties .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the presence of the 1,3,4-oxadiazol ring and the piperidine moiety. The oxadiazole ring is known to participate in various chemical reactions due to its electron-rich nature, which can interact with electrophiles . The piperidine ring, being a secondary amine, could also be involved in reactions such as alkylation or acylation . These functional groups could be key sites for further chemical modifications to enhance the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone would be influenced by its molecular structure. The oxadiazole ring could contribute to the compound's stability and its ability to engage in π-π interactions, which might affect its solubility and binding affinity to biological targets . The piperidine ring could impart basicity to the compound, affecting its solubility and permeability . The combination of these features would be important in determining the compound's suitability for drug development, including its pharmacokinetics and pharmacodynamics.

properties

IUPAC Name

2-phenoxy-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-13(2)17-19-20-18(24-17)14-8-10-21(11-9-14)16(22)12-23-15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXALMVKPACMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone

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